[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene
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Overview
Description
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is an organic compound with the molecular formula C16H26OS. This compound is characterized by a benzene ring attached to a sulfinyl group, which is further connected to a highly branched alkyl chain. The presence of multiple methyl groups in the alkyl chain contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene typically involves the reaction of a benzyl halide with a sulfinyl compound under controlled conditions. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with a sulfinyl anion generated in situ. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitrobenzene, halobenzene derivatives
Scientific Research Applications
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl group and benzene ring. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar alkyl chain structure but different functional group.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar alkyl chain but different functional group.
3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: A hydrocarbon with a similar alkyl chain but lacking functional groups.
Uniqueness
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is unique due to the presence of both a sulfinyl group and a benzene ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
61259-05-0 |
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Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentan-3-ylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)14(16(4,5)6)18(17)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI Key |
HINKCTXAYDRMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)S(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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